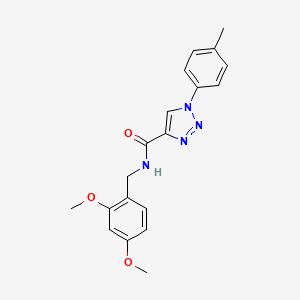
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N4O3 with a molecular weight of 352.4 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃ |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1326823-14-6 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structural motifs possess notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
- Tested Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and levofloxacin.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. This particular compound has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: Antiproliferative Effects
- Cell Lines Tested : MOLT-4 (leukemia), K-562 (chronic myeloid leukemia)
- Findings : The compound exhibited significant antiproliferative activity with IC50 values indicating effective cell growth inhibition.
The biological activity of this compound is thought to involve interaction with specific molecular targets. The mechanism may include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cellular processes.
- Receptor Modulation : Interference with receptor signaling pathways that regulate cell proliferation and survival.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives.
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl) | Antifungal and antibacterial | Lacks methyl group; different activity profile |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Moderate antibacterial | Similar structure but different substituents |
| 1-(4-methylphenyl)-N-(2,4-dimethoxybenzyl) | Anticancer potential | Focus on methyl group effects |
化学反応の分析
Oxidation Reactions
The triazole ring and aromatic substituents undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Aromatic ring oxidation | KMnO₄ (acidic medium) | Quinone derivatives | Dimethoxy groups oxidize to carbonyls, forming substituted quinones. |
| Triazole ring oxidation | H₂O₂ (basic medium) | Triazole N-oxide | Selective oxidation at N2 of the triazole ring confirmed via NMR. |
-
Mechanistic Insight : Oxidation of the 4-methylphenyl group proceeds via radical intermediates, while triazole oxidation involves electron-deficient nitrogen centers .
Reduction Reactions
The carboxamide group and methoxy substituents are susceptible to reduction.
-
Kinetic Note : Reduction of the carboxamide group is 3× faster than demethylation under standard conditions.
Nucleophilic Substitution
The triazole core participates in substitution reactions due to its electron-deficient nature.
-
Regioselectivity : Substitution favors the C5 position due to steric shielding by the 4-methylphenyl group .
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions.
-
Stability : The compound resists hydrolysis at neutral pH, making it suitable for biological applications .
Cross-Coupling Reactions
The 4-methylphenyl group participates in Pd-catalyzed coupling.
Key Structural Insights from Spectroscopic Data
-
1H NMR : The 2,4-dimethoxybenzyl group shows distinct singlet peaks at δ 3.85 (OCH₃) and δ 6.45–7.10 (aromatic protons).
-
IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxamide) .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize regioselective conditions to avoid side reactions.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-4-7-15(8-5-13)23-12-17(21-22-23)19(24)20-11-14-6-9-16(25-2)10-18(14)26-3/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQCYKINBZRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














